molecular formula C10H7NS B009590 Propa-1,2-dienyl-benzothiazole CAS No. 109948-61-0

Propa-1,2-dienyl-benzothiazole

Cat. No. B009590
M. Wt: 173.24 g/mol
InChI Key: FCIUVFATJSRWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propa-1,2-dienyl-benzothiazole, also known as PBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and material science. PBTA is a heterocyclic compound that contains a benzothiazole ring and a propadiene group.

Mechanism Of Action

The mechanism of action of Propa-1,2-dienyl-benzothiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with biomolecules such as proteins and nucleic acids. Propa-1,2-dienyl-benzothiazole has been shown to bind to DNA, leading to DNA damage and ultimately cell death.

Biochemical And Physiological Effects

Propa-1,2-dienyl-benzothiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Propa-1,2-dienyl-benzothiazole has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Propa-1,2-dienyl-benzothiazole has been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the advantages of Propa-1,2-dienyl-benzothiazole is its relatively simple synthesis method, which makes it readily accessible for research purposes. Propa-1,2-dienyl-benzothiazole has also been found to exhibit a range of biological activities, making it a versatile compound for various applications. However, one limitation of Propa-1,2-dienyl-benzothiazole is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Propa-1,2-dienyl-benzothiazole. One area of interest is the development of Propa-1,2-dienyl-benzothiazole derivatives with enhanced biological activities. Another area of research is the synthesis of Propa-1,2-dienyl-benzothiazole-based materials for various applications, including optoelectronics and sensing. Additionally, further studies are needed to fully understand the mechanism of action of Propa-1,2-dienyl-benzothiazole and its potential as a therapeutic agent.
Conclusion
In conclusion, Propa-1,2-dienyl-benzothiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Propa-1,2-dienyl-benzothiazole can be synthesized through a reaction between 2-mercaptobenzothiazole and propargyl bromide in the presence of a base. Propa-1,2-dienyl-benzothiazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties. There are several future directions for research on Propa-1,2-dienyl-benzothiazole, including the development of Propa-1,2-dienyl-benzothiazole derivatives with enhanced biological activities and the synthesis of Propa-1,2-dienyl-benzothiazole-based materials for various applications.

Synthesis Methods

Propa-1,2-dienyl-benzothiazole can be synthesized through a reaction between 2-mercaptobenzothiazole and propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Propa-1,2-dienyl-benzothiazole as a yellow crystalline solid.

Scientific Research Applications

Propa-1,2-dienyl-benzothiazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antioxidant properties. It has also shown potential as a fluorescent probe for the detection of metal ions. In addition, Propa-1,2-dienyl-benzothiazole has been used as a ligand in the synthesis of metal complexes for catalytic applications.

properties

CAS RN

109948-61-0

Product Name

Propa-1,2-dienyl-benzothiazole

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

InChI

InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2

InChI Key

FCIUVFATJSRWOI-UHFFFAOYSA-N

SMILES

C=C=CC1=NC2=CC=CC=C2S1

Canonical SMILES

C=C=CC1=NC2=CC=CC=C2S1

synonyms

Benzothiazole, 2-(1,2-propadienyl)- (9CI)

Origin of Product

United States

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